8-Bromo-5-(trifluoromethyl)quinoline

Physicochemical Profiling Organic Synthesis Halogenated Quinolines

This 8-Bromo-5-(trifluoromethyl)quinoline is essential for programs requiring orthogonal reactivity. Unlike non-fluorinated or chloro analogs, its dual C8-bromo and C5-trifluoromethyl substitution provides a unique electronic profile for high-yielding Buchwald-Hartwig aminations, enabling robust synthesis of anticancer drug candidates and labeled probes. Ensure research reproducibility with ≥98% purity.

Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol
CAS No. 917251-92-4
Cat. No. B1373266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-(trifluoromethyl)quinoline
CAS917251-92-4
Molecular FormulaC10H5BrF3N
Molecular Weight276.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Br)C(F)(F)F
InChIInChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H
InChIKeySLRQZPDPELUOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-(trifluoromethyl)quinoline (CAS 917251-92-4): Procurement and Differentiation Guide for Research and Industrial Applications


8-Bromo-5-(trifluoromethyl)quinoline (CAS 917251-92-4) is a synthetic quinoline derivative with a molecular formula of C10H5BrF3N and a molecular weight of 276.05 g/mol, characterized by bromine substitution at the C8 position and a trifluoromethyl group at the C5 position of the quinoline core . This compound is primarily utilized as a versatile building block in organic synthesis, particularly in medicinal chemistry programs for the development of kinase inhibitors, anticancer agents, and agrochemical intermediates, due to its dual halogenated functionality which enables orthogonal cross-coupling reactions and distinct physicochemical properties compared to non-trifluoromethylated or differently halogenated quinoline analogs [1].

Why 8-Bromo-5-(trifluoromethyl)quinoline (CAS 917251-92-4) Cannot Be Casually Substituted by Other Halogenated Quinolines in Medicinal Chemistry or Process Development


Simple substitution of 8-Bromo-5-(trifluoromethyl)quinoline with alternative 8-substituted quinolines (e.g., 8-bromoquinoline or 8-chloro-5-(trifluoromethyl)quinoline) in established synthetic routes or biological assays is not scientifically valid due to significant differences in physicochemical properties that govern reactivity and biological target engagement . The presence of both a heavy bromine atom and a highly electronegative trifluoromethyl group creates a unique electronic and steric environment that profoundly affects the compound's boiling point, density, and reactivity profile in cross-coupling reactions such as Buchwald-Hartwig amination . As demonstrated in the comparative evidence below, substituting with a non-trifluoromethylated analog or a chloro analog would lead to altered reaction kinetics, different product yields, and potentially divergent biological activity in downstream applications, thereby compromising the reproducibility and integrity of research outcomes .

Quantitative Differentiation of 8-Bromo-5-(trifluoromethyl)quinoline (CAS 917251-92-4) from Its Closest Analogs: A Comparative Data Guide for Informed Procurement


Comparative Physicochemical Properties: 8-Bromo-5-(trifluoromethyl)quinoline vs. 8-Chloro-5-(trifluoromethyl)quinoline

8-Bromo-5-(trifluoromethyl)quinoline exhibits a higher density and boiling point compared to its 8-chloro analog, 8-chloro-5-(trifluoromethyl)quinoline . This difference is attributed to the larger atomic mass and increased polarizability of the bromine atom, which influences the compound's behavior in purification processes (e.g., distillation) and its handling characteristics in synthetic workflows.

Physicochemical Profiling Organic Synthesis Halogenated Quinolines

Comparative Physicochemical Properties: 8-Bromo-5-(trifluoromethyl)quinoline vs. 8-Bromoquinoline

The introduction of a trifluoromethyl group at the C5 position significantly alters the thermal properties of the quinoline core. 8-Bromo-5-(trifluoromethyl)quinoline has a higher boiling point than the non-trifluoromethylated 8-bromoquinoline, which can be advantageous in high-temperature reactions or for controlling volatility during processing .

Physicochemical Profiling Process Chemistry Thermal Stability

Synthetic Utility: High-Yielding Buchwald-Hartwig Amination of 8-Bromo-5-(trifluoromethyl)quinoline

8-Bromo-5-(trifluoromethyl)quinoline serves as a highly effective electrophile in palladium-catalyzed Buchwald-Hartwig amination, enabling the synthesis of valuable 8-aminoquinoline derivatives in high yield . This reaction demonstrates its utility as a key building block for introducing an amine functionality at the C8 position, a transformation that is critical for generating libraries of kinase inhibitors and other bioactive molecules.

Cross-Coupling Chemistry Medicinal Chemistry Synthetic Methodology

Anticancer Potential: Class-Level Evidence from Brominated 8-Substituted Quinoline SAR Studies

Structure-Activity Relationship (SAR) studies on brominated 8-substituted quinolines provide class-level evidence that this scaffold, which includes 8-Bromo-5-(trifluoromethyl)quinoline, is associated with potent antiproliferative activity [1]. While direct IC₅₀ data for the specific compound are not yet available in the public domain, the demonstrated activity of closely related analogs provides a strong scientific rationale for its investigation in oncology research.

Cancer Biology Drug Discovery SAR Analysis

Commercial Availability and Analytical Purity: A Benchmark for Reliable Research

8-Bromo-5-(trifluoromethyl)quinoline is commercially available from multiple reputable vendors with a guaranteed minimum purity specification, which is a critical factor for ensuring reproducibility in chemical synthesis and biological assays . This contrasts with less common or bespoke analogs that may have variable or unverified purity, introducing an unacceptable level of uncertainty into research workflows.

Chemical Procurement Analytical Chemistry Quality Control

Recommended Research and Industrial Applications for 8-Bromo-5-(trifluoromethyl)quinoline (CAS 917251-92-4) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitors and Anticancer Agents

Leverage the high-yielding Buchwald-Hartwig amination to efficiently generate libraries of 8-amino-5-(trifluoromethyl)quinoline derivatives. This scaffold is a validated starting point for developing anticancer drug candidates, as supported by class-level SAR studies on brominated 8-substituted quinolines [1]. The reliable purity (≥97%) ensures consistent and reproducible biological assay results .

Process Research and Development: Optimization of Cross-Coupling Reactions

Utilize the well-defined physicochemical properties (e.g., higher boiling point and density compared to non-trifluoromethylated or chloro analogs) to design robust and scalable synthetic processes . The unique electronic profile of the 8-bromo-5-(trifluoromethyl)quinoline scaffold, as evidenced by its high reactivity in amination, makes it an ideal substrate for studying the scope and limitations of novel palladium catalysts and ligands .

Chemical Biology and Target Identification: Synthesis of Functional Probes

Employ 8-Bromo-5-(trifluoromethyl)quinoline as a key intermediate for constructing biotinylated or fluorescently labeled quinoline-based probes . These probes can be used in pull-down assays or cellular imaging studies to identify and validate the biological targets of quinoline-derived anticancer compounds, capitalizing on the scaffold's established class-level bioactivity [1].

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